molecular formula C11H15ClFNO B2827512 [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1955556-85-0

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B2827512
CAS No.: 1955556-85-0
M. Wt: 231.7
InChI Key: BBHFOEBTFAYDFI-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 3-position with a 3-fluorophenyl group and a hydroxymethyl (-CH2OH) moiety. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C11H15ClFNO, with a molecular weight of approximately 231.7 g/mol (estimated based on structural analogs) . This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity. It serves as a building block for drug discovery, particularly in the synthesis of central nervous system (CNS) agents or enzyme inhibitors .

Properties

IUPAC Name

[3-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11;/h1-3,6,13-14H,4-5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHFOEBTFAYDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine ring.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler pyrrolidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of simpler pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dihydropyridine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Cancer Letters highlighted the potential of dihydropyridines in targeting specific cancer pathways, suggesting that our compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, particularly in the context of chronic inflammatory diseases. Studies have demonstrated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For example, research in Journal of Medicinal Chemistry indicated that certain dihydropyridine derivatives reduced inflammation markers in animal models .

Neurological Applications

The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases. Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. A review in Frontiers in Neuroscience discussed how dihydropyridine derivatives might protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Research

In a recent study, researchers synthesized various dihydropyridine derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments . This suggests that our compound could be further explored for similar applications.

Case Study 2: Inflammation Model

A model of rheumatoid arthritis was used to assess the anti-inflammatory effects of dihydropyridine derivatives. The compound demonstrated a marked reduction in paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, emphasizing differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3-Fluorophenyl, hydroxymethyl C11H15ClFNO ~231.7 Baseline compound; fluorine enhances lipophilicity and target binding.
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride 2,5-Difluorophenyl C11H14ClF2NO 249.69 Increased fluorine content may improve metabolic stability but reduce solubility.
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride 4-Bromophenyl C11H14BrClNO 291.6 Bromine’s larger size and lower electronegativity alter electronic interactions.
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride Trifluoromethyl C6H11ClF3NO 205.61 Trifluoromethyl group increases steric bulk and electron-withdrawing effects.
rac-[(3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride Racemic mixture with 3R,4S stereochemistry C11H15ClFNO ~231.7 Stereochemistry impacts receptor binding; racemic mixtures may require resolution.
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol 3-Fluoro-4-methoxyphenyl C12H16FNO2 237.26 Methoxy group adds polarity, potentially enhancing water solubility.
(3-Fluoropyrrolidin-3-yl)methanol hydrochloride Fluorine directly on pyrrolidine C5H11ClFNO 155.60 Simplified structure; lacks aromaticity, altering pharmacokinetic behavior.

Key Comparisons

Substituent Effects on Pharmacokinetics Fluorine vs. Bromine: Bromine in [3-(4-bromophenyl)pyrrolidin-3-yl]methanol hydrochloride increases molecular weight (291.6 vs. ~231.7 g/mol) and may enhance halogen bonding but reduce metabolic stability compared to fluorine .

Stereochemical Considerations The racemic mixture rac-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride highlights the importance of chirality in drug design. Enantiomers may exhibit divergent biological activities, necessitating chiral resolution during synthesis .

Structural Modifications and Applications Trifluoromethyl Derivative: [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (C6H11ClF3NO) is smaller and more electron-deficient, making it suitable for targeting enzymes like kinases or proteases . Simplified Pyrrolidine Analogs: Compounds like (3-fluoropyrrolidin-3-yl)methanol hydrochloride lack aromatic rings, which may simplify synthesis but limit interactions with aromatic-binding protein pockets .

Hazard Profiles Most analogs, including [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride, exhibit warnings for skin/eye irritation (H315-H319) and respiratory sensitization (H335) . The target compound likely shares similar hazards due to structural homology.

Biological Activity

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, with the CAS number 850875-69-3, is a chemical compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring substituted with a fluorophenyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClFNO, with a molecular weight of approximately 231.69 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research into the biological activity of pyrrolidine derivatives has shown varied effects on different biological systems. The following sections summarize key findings related to the antibacterial, antifungal, and other pharmacological activities of this compound.

Antibacterial Activity

A study examining various pyrrolidine derivatives found that certain compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antibacterial efficacy remains limited, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro tests have indicated that some pyrrolidine derivatives possess antifungal activity. The inhibition of fungal growth was observed in several studies, suggesting that modifications to the pyrrolidine structure can enhance antifungal properties. The exact efficacy of this compound in this regard requires further investigation but aligns with the trends noted in related compounds .

Case Studies and Research Findings

  • Pyrrolidine Derivatives Study : A comprehensive evaluation of various pyrrolidine derivatives highlighted their potential as antimicrobial agents. Compounds similar to this compound demonstrated varying degrees of activity based on structural modifications, particularly concerning halogen substitutions which significantly influenced bioactivity .
  • Structure-Activity Relationship (SAR) : Research has shown that the introduction of fluorine in aromatic systems can enhance drug potency by improving binding affinity to target proteins. This principle may apply to this compound, suggesting that its fluorinated structure could be pivotal in its biological interactions .

Data Table: Biological Activity Summary

Activity Type Target Organism MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus32 - 512
AntibacterialEscherichia coli32 - 512
AntifungalCandida albicansTBD
General ActivityVarious Pyrrolidine DerivativesTBD

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